Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate

Description

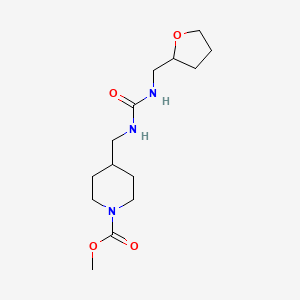

Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring:

- Piperidine core: A six-membered heterocyclic ring with one nitrogen atom.

- Carbamate group: A methyl ester (-COOCH₃) at the 1-position of the piperidine ring.

- Ureido substituent: At the 4-position, a methylene-linked ureido (-NH-C(=O)-NH-) group further substituted with a tetrahydrofuran-2-ylmethyl moiety.

The compound’s molecular formula is C₁₄H₂₇N₃O₄, yielding a molecular weight of 301.4 g/mol (calculated).

Properties

IUPAC Name |

methyl 4-[(oxolan-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-20-14(19)17-6-4-11(5-7-17)9-15-13(18)16-10-12-3-2-8-21-12/h11-12H,2-10H2,1H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWPFLIGDHSFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a ureido group, and a tetrahydrofuran moiety. The structural formula can be represented as follows:

- Molecular Formula : C15H24N4O3

- Molecular Weight : 304.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The ureido group is known to facilitate binding to enzymes and receptors, which can modulate their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise as enzyme inhibitors in studies targeting tuberculosis and other diseases .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, the introduction of different functional groups can enhance potency against specific targets while reducing toxicity .

| Modification | Effect on Activity |

|---|---|

| Ureido Group | Increases binding affinity to target enzymes |

| Tetrahydrofuran Moiety | Enhances solubility and bioavailability |

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated the efficacy of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on the MenA enzyme, crucial for mycobacterial survival .

- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The findings suggested that it could induce apoptosis in certain cancer types, indicating potential as an anticancer agent.

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, with observed modulation of serotonin and dopamine pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares functional similarities with ureido-containing analogs reported in the literature, such as those from Molecules (2013) . Key differences include:

Key Observations :

- Core Heterocycles : The target compound employs a piperidine ring, whereas analogs like 10d and 10f use piperazine (two nitrogen atoms), enhancing hydrogen-bonding capacity.

- Substituent Chemistry : The target’s tetrahydrofuran-2-ylmethyl group introduces an oxygen-rich, semi-polar moiety, contrasting with the aromatic (e.g., trifluoromethylphenyl, chlorophenyl) and thiazole groups in analogs.

- Molecular Weight: The target compound is significantly smaller (~300 vs.

Physicochemical Properties

- Solubility : The tetrahydrofuran group in the target compound likely enhances aqueous solubility compared to the lipophilic trifluoromethyl and chloroaryl groups in analogs .

- logP (Predicted) :

- Target: ~1.2 (moderate polarity due to tetrahydrofuran and carbamate).

- 10d: ~3.5 (high lipophilicity from trifluoromethyl and thiazole).

- Synthetic Efficiency : Analogs 10d–10f exhibit high yields (89–93%) via urea-forming reactions , suggesting similar efficiency for the target compound if analogous synthetic routes are used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.